molecular formula C13H26BNO2Si B143578 1-(Triisopropylsilyl)pyrrole-3-boronic acid CAS No. 138900-55-7

1-(Triisopropylsilyl)pyrrole-3-boronic acid

Cat. No. B143578
CAS RN: 138900-55-7
M. Wt: 267.25 g/mol
InChI Key: HUBVAOMVEMGRFA-UHFFFAOYSA-N
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Description

1-(Triisopropylsilyl)pyrrole-3-boronic acid is a pyrrole derivative and a heterocyclic building block . It has been reported to generate pyrrolic cation radicals during cyclovoltammetric studies, via electroreduction .


Synthesis Analysis

The synthesis of 1-(Triisopropylsilyl)pyrrole-3-boronic acid involves the addition of a solution of n-BuLi in THF to a stirred solution of the precursor compound in anhydrous THF at -78° C. in an N2 atmosphere .


Molecular Structure Analysis

The molecular formula of 1-(Triisopropylsilyl)pyrrole-3-boronic acid is C13H26BNO2Si . The average mass is 267.247 Da and the monoisotopic mass is 267.182587 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 337.9±34.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.3±3.0 kJ/mol . The flash point is 158.2±25.7 °C . The index of refraction is 1.477 .

Scientific Research Applications

Organic Synthesis and Cross-Coupling Reactions

1-(Triisopropylsilyl)pyrrole-3-boronic acid serves as a versatile building block in organic synthesis. Researchers utilize it for Suzuki-Miyaura cross-coupling reactions, where it couples with aryl or vinyl halides to form C-C bonds. This method enables the creation of complex molecules, such as pharmaceutical intermediates .

Functional Materials and Polymers

The boronic acid moiety in this compound contributes to its reactivity. Scientists explore its use in designing functional materials, including sensors, catalysts, and polymers. For instance, it can be incorporated into polymer matrices for drug delivery systems or responsive materials .

Medicinal Chemistry and Drug Discovery

Researchers investigate 1-(Triisopropylsilyl)pyrrole-3-boronic acid derivatives as potential drug candidates. By modifying its structure, they aim to develop novel therapies for various diseases. The boron atom facilitates interactions with biological targets, making it an attractive scaffold for medicinal chemistry .

Heterocyclic Chemistry

The pyrrole ring in this compound is part of a heterocyclic system. Scientists explore its reactivity in constructing other heterocycles, such as fused pyrroles or pyrrolo[3,4-c]pyrazoles. These compounds often exhibit interesting biological activities and are relevant in drug design .

Materials for Organic Electronics

Due to its π-conjugated system, 1-(Triisopropylsilyl)pyrrole-3-boronic acid can be incorporated into organic electronic devices. Researchers investigate its potential as a semiconductor material for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Its electron-rich nature enhances charge transport properties .

Boronic Acid-Based Sensors

Boronic acids are known for their affinity toward diols and sugars. Scientists exploit this property by immobilizing 1-(Triisopropylsilyl)pyrrole-3-boronic acid on surfaces to create sensors for glucose, catecholamines, or other analytes. These sensors find applications in environmental monitoring, clinical diagnostics, and biotechnology .

Safety and Hazards

The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBVAOMVEMGRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26BNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376883
Record name {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Triisopropylsilyl)pyrrole-3-boronic acid

CAS RN

138900-55-7
Record name {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Tris(isopropylsilyl)-1H-pyrrole-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To −78° C. solution of 3-bromo-1-(triisopropylsilyl)-1H-pyrrole (0.619 g, 2.288 mmol) in 10 mL THF was added tert-butyllithium (2.83 mL of 1.7 M in Heptane, 4.80 mmol) dropwise. The reaction mixture was stirring at −78° C. for 45 minutes, then trimethylborate (2.38 g, 22.88 mmol) was added. The reaction was stirred for another 45 minutes at −78° C. To this was then added 0.9 mL methanol and water solution (V/V=1:1) and the reaction was allowed warm to room temperature. The reaction mixture was quenched with H2O (30 mL), then extracted with EtOAc (3×30 mL) and the combined organic extracts washed with brine. The organic phase was dried over Na2SO4 and concentrated in vacuo, and used in the next step without further purification.
Quantity
0.619 g
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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